N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
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Overview
Description
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the thiazolidinone and pyrazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process is also considered to ensure that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Various substituents on the pyrazole or thiazolidinone rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N-(4-ethoxyphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- (2E)-2-(3,4-dimethoxybenzylidene)-1-indanone
Uniqueness
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is unique due to its combination of structural features, including the thiazolidinone and pyrazole rings, which contribute to its diverse chemical reactivity and potential applications. Its specific substituents also provide unique properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C29H24N4O3S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N4O3S2/c1-3-36-24-15-13-20(14-16-24)26-22(18-32(30-26)23-7-5-4-6-8-23)17-25-28(35)33(29(37)38-25)31-27(34)21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,31,34)/b25-17- |
InChI Key |
AOIYAFGVAHFRHI-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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